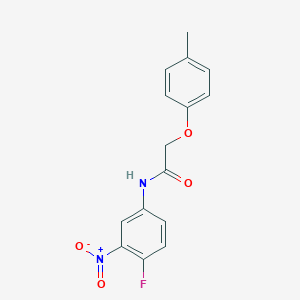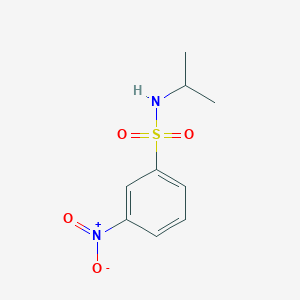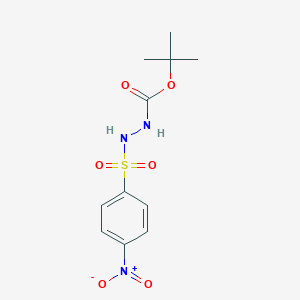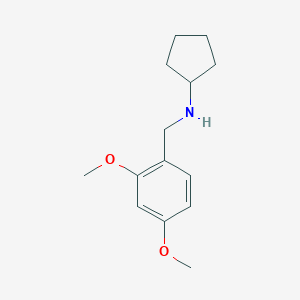![molecular formula C20H17F3N2S2 B187408 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione CAS No. 5739-07-1](/img/structure/B187408.png)
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazoloquinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of this compound. In vitro studies have shown its ability to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the expression of specific genes involved in cancer cell growth and proliferation. In terms of antimicrobial activity, studies have reported its ability to disrupt the cell membrane of bacteria and fungi, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione in lab experiments is its high potency and specificity. It has shown promising results in various in vitro studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo studies.
Direcciones Futuras
There are various future directions for the research and development of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione. One of the main areas of focus is its potential use as an anticancer agent, with further studies needed to determine its effectiveness in vivo. Additionally, further research is needed to determine its mechanism of action and potential side effects. Other areas of potential research include its use as an antimicrobial agent and its potential applications in other fields, such as materials science and electronics.
Métodos De Síntesis
The synthesis of 4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has been reported in various research studies. One of the most commonly used methods involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by the reaction with 2,4,6-trimethylbenzene-1,3-dithiol and 4-trifluoromethylphenyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, with research suggesting its effectiveness against various bacterial and fungal strains.
Propiedades
Número CAS |
5739-07-1 |
|---|---|
Fórmula molecular |
C20H17F3N2S2 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C20H17F3N2S2/c1-11-5-4-6-14-15-17(19(2,3)24-16(11)14)27-25(18(15)26)13-9-7-12(8-10-13)20(21,22)23/h4-10,24H,1-3H3 |
Clave InChI |
BUHMXYIYULARKK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C(F)(F)F |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)

![Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187336.png)
![N-[4-chloro-3-[(2,4-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B187337.png)
![n-[(2,6-Dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B187341.png)

![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)